5-Phenyl-2,4'-bipyridine
Overview
Description
Synthesis Analysis
A convenient method for synthesizing 5-aryl-2,2’-bipyridines with a para-arylsulfanyl group in an aromatic substituent has been proposed. The synthesis involves using in situ generated aryne intermediates without the need for complex experimental procedures or expensive reagents/catalysts. This approach provides a new variant for preparing 5-aryl-2,2’-bipyridines with an extended conjugation system . The structure of one product has been confirmed by X-ray diffraction.
Molecular Structure Analysis
The molecular formula of 5-Phenyl-2,4’-bipyridine is C~17~H~14~N~2~ . Its calculated elemental composition is approximately 73.35% carbon ©, 5.07% hydrogen (H), and 10.06% nitrogen (N) .
Scientific Research Applications
Synthesis and Structural Studies
5-Phenyl-2,4'-bipyridine is a versatile compound used in the synthesis of various complexes. For instance, it plays a critical role in the formation of cyclometalated complexes of Iridium(III) with functionalized 2,2'-bipyridines, demonstrating unique photophysical properties and redox behavior (Neve et al., 1999). Similarly, its derivatives have been used in the synthesis of Ruthenium(II) polypyridyl complexes, providing insights into electron delocalization and ligand-ligand interactions (Ye et al., 1999).
Luminescence and Sensing Applications
This compound-based molecules exhibit significant luminescence properties. For example, they have been utilized in the creation of gold(I) complexes, which show potential in cation-binding studies due to their tunable electronic properties and luminescence characteristics (Solovyev et al., 2018). Moreover, the synthesis of fluorescent 5-aryl-2,2’-bipyridines with extended conjugation systems has been reported, demonstrating potential applications in metal cation sensing (Shabunina et al., 2017).
Fungicidal Activity
5-Phenyl-2,2′-bipyridine has shown promising fungicidal activity against plant diseases like wheat powdery mildew and wheat leaf rust, positioning it as a potential agent in agricultural applications (Kelly‐Basetti et al., 1995).
Photophysical Studies
Studies on the photophysics of compounds like this compound have provided valuable insights. Research on phenyl pyridines and bipyridines in different media, for instance, has contributed to the understanding of their excited state properties and electronic interactions (Sarkar & Chakravorti, 1995).
Coordination Chemistry and Catalysis
This compound is instrumental in the field of coordination chemistry, particularly in the synthesis of uranyl compounds and its role in influencing the structure-directing assembly of uranyl-organic compounds (An et al., 2019). It also finds application in catalysis, as seen in the synthesis of metal-bipyridine/phenanthroline-functionalized porous crystalline materials for various catalytic processes (Feng et al., 2021).
Properties
IUPAC Name |
5-phenyl-2-pyridin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-4-13(5-3-1)15-6-7-16(18-12-15)14-8-10-17-11-9-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIOVZCVPYFEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479651 | |
Record name | 5-PHENYL-2,4'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340026-72-4 | |
Record name | 5-PHENYL-2,4'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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